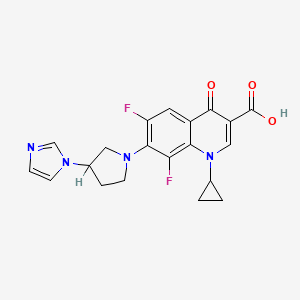

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo-

Beschreibung

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline core, cyclopropyl group, and imidazole ring, contributes to its potent antibacterial properties.

Eigenschaften

CAS-Nummer |

151895-28-2 |

|---|---|

Molekularformel |

C20H18F2N4O3 |

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

1-cyclopropyl-6,8-difluoro-7-(3-imidazol-1-ylpyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H18F2N4O3/c21-15-7-13-17(26(11-1-2-11)9-14(19(13)27)20(28)29)16(22)18(15)24-5-3-12(8-24)25-6-4-23-10-25/h4,6-7,9-12H,1-3,5,8H2,(H,28,29) |

InChI-Schlüssel |

PZBDLMNIPIXQQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N5C=CN=C5)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps:

Formation of the Quinoline Core: The quinoline core is typically synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Attachment of the Imidazole Ring: The imidazole ring is attached through a nucleophilic substitution reaction, where the imidazole group displaces a leaving group on the quinoline core.

Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the 4-oxo group, typically using oxidizing agents such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der 4-Oxogruppe, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können am Chinolinkern auftreten, was zur Bildung von Dihydrochinolinderivaten führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an Positionen, an denen Abgangsgruppen vorhanden sind.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Imidazol, Pyrrolidin und andere Amine.

Hauptprodukte

Oxidierte Derivate: Verschiedene Chinolin-N-Oxide.

Reduzierte Derivate: Dihydrochinolinverbindungen.

Substituierte Derivate: Verbindungen mit verschiedenen Substituenten an den Imidazol- und Pyrrolidinpositionen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Die Verbindung übt ihre antibakterielle Wirkung aus, indem sie die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription entscheidend sind, hemmt. Die Hemmung dieser Enzyme führt zur Störung der bakteriellen DNA-Prozesse, was letztendlich zum Tod der Bakterienzelle führt. Das Vorhandensein der Cyclopropylgruppe und der Fluoratome erhöht die Bindungsaffinität zu den Zielenenzymen, wodurch die Wirksamkeit der Verbindung verstärkt wird.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The presence of the cyclopropyl group and fluorine atoms enhances the binding affinity to the target enzymes, increasing the compound’s potency.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Chinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Substituenten.

Levofloxacin: Ein Fluorchinolon mit einer ähnlichen Kernstruktur, aber unterschiedlicher Stereochemie und Substituenten.

Moxifloxacin: Ein Fluorchinolon mit zusätzlichen Methoxy- und Cyclopropylgruppen.

Einzigartigkeit

3-Chinolincarbonsäure, 1-Cyclopropyl-6,8-difluor-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die eine verbesserte antibakterielle Aktivität und ein breiteres Wirkungsspektrum im Vergleich zu anderen Chinolonen verleihen. Das Vorhandensein des Imidazolrings und die spezifische Positionierung der Fluoratome tragen zu seinem besonderen pharmakologischen Profil bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.